molecular formula C7H6BrNO3 B1629381 5-Bromo-2-methyl-3-nitrophenol CAS No. 864550-41-4

5-Bromo-2-methyl-3-nitrophenol

Cat. No.: B1629381
CAS No.: 864550-41-4
M. Wt: 232.03 g/mol
InChI Key: KDUWLYPHIKTHCV-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-nitrophenol is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of phenol, characterized by the presence of a bromine atom at the fifth position, a methyl group at the second position, and a nitro group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-3-nitrophenol typically involves a multi-step process:

  • Nitration of 2-Methylphenol: : The starting material, 2-methylphenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group at the meta position relative to the hydroxyl group, yielding 2-methyl-3-nitrophenol.

  • Bromination: : The 2-methyl-3-nitrophenol is then subjected to bromination. This step involves the use of bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The bromine atom is introduced at the para position relative to the hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: These reactors allow for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity.

    Catalyst Optimization: The use of optimized catalysts can enhance the efficiency of the bromination step, reducing the formation of by-products and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-3-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 5-Bromo-2-methyl-3-aminophenol.

    Substitution: 5-Amino-2-methyl-3-nitrophenol or 5-Thio-2-methyl-3-nitrophenol.

    Oxidation: 5-Bromo-2-methyl-3-nitroquinone.

Scientific Research Applications

5-Bromo-2-methyl-3-nitrophenol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Analytical Chemistry: Employed as a standard or reagent in various analytical techniques, including chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-3-nitrophenol depends on its specific application. In biological systems, its activity is often related to the presence of the nitro and bromine groups, which can interact with biological molecules through various pathways:

    Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects.

    Bromine Atom: The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-nitrophenol: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Bromo-2-nitrophenol: Lacks the methyl group, which affects its chemical properties and applications.

    5-Bromo-2-methylphenol:

Uniqueness

5-Bromo-2-methyl-3-nitrophenol is unique due to the combination of the bromine, methyl, and nitro groups on the phenol ring. This specific arrangement imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-methyl-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-6(9(11)12)2-5(8)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUWLYPHIKTHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646177
Record name 5-Bromo-2-methyl-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864550-41-4
Record name 5-Bromo-2-methyl-3-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864550-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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